molecular formula C23H22ClN5O3S B10932635 3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one

3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B10932635
M. Wt: 484.0 g/mol
InChI Key: QKADQNLYXHKYQJ-UHFFFAOYSA-N
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Description

3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a pyrazole ring, and a nitrobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the pyrazole ring and the nitrobenzyl sulfanyl group. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the quinazolinone core.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrobenzyl sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    3-nitrobenzyl sulfanyl derivatives: Compounds with similar functional groups that may exhibit comparable biological activities.

    Quinazolinone derivatives: A broad class of compounds with diverse biological activities, often used as reference points for comparing the efficacy and specificity of new derivatives.

Uniqueness

What sets 3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H22ClN5O3S

Molecular Weight

484.0 g/mol

IUPAC Name

3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H22ClN5O3S/c1-15-21(24)16(2)28(26-15)12-6-11-27-22(30)19-9-3-4-10-20(19)25-23(27)33-14-17-7-5-8-18(13-17)29(31)32/h3-5,7-10,13H,6,11-12,14H2,1-2H3

InChI Key

QKADQNLYXHKYQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-])C)Cl

Origin of Product

United States

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